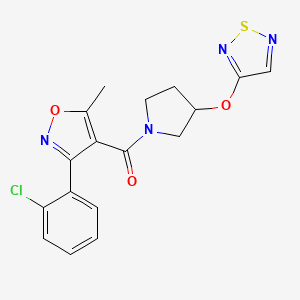

(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone

Description

The compound “(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone” is a structurally complex molecule featuring two heterocyclic cores: a 1,2,5-thiadiazole ring and a 5-methylisoxazole moiety. These are linked via a pyrrolidine spacer and a methanone bridge, with the isoxazole ring further substituted by a 2-chlorophenyl group. The 2-chlorophenyl substituent enhances lipophilicity, which may influence bioavailability and target binding .

This compound’s design suggests applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent, given the prevalence of thiadiazole and isoxazole derivatives in drug discovery.

Properties

IUPAC Name |

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O3S/c1-10-15(16(20-25-10)12-4-2-3-5-13(12)18)17(23)22-7-6-11(9-22)24-14-8-19-26-21-14/h2-5,8,11H,6-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJVCZKCBDUNKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(C3)OC4=NSN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiadiazole Moiety: This can be achieved by cyclization reactions involving thiosemicarbazides and appropriate oxidizing agents.

Synthesis of the Pyrrolidine Ring: Pyrrolidine can be synthesized via the cyclization of 1,4-diamines with dihalides.

Construction of the Isoxazole Ring: Isoxazoles are often synthesized through 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkenes.

Final Coupling: The final step involves coupling the thiadiazole and isoxazole intermediates with the pyrrolidine moiety under appropriate conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole moiety.

Reduction: Reduction reactions can occur at the isoxazole ring, potentially converting it to an isoxazoline.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the thiadiazole moiety.

Reduction: Reduced forms of the isoxazole ring.

Substitution: Substituted derivatives at the chlorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, derivatives of this compound may exhibit bioactivity, making them candidates for drug development. The thiadiazole and isoxazole rings are known for their potential antimicrobial and anti-inflammatory properties.

Medicine

Medicinally, this compound could be explored for its potential as a therapeutic agent. Its structural features suggest it might interact with various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiadiazole moiety could be involved in redox reactions, while the isoxazole ring might interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The thiadiazole core in the target compound likely exhibits stronger electron-withdrawing effects compared to oxadiazole-thione derivatives due to sulfur’s larger atomic radius and polarizability . This could enhance electrophilic interactions in biological targets.

Computational Insights into Noncovalent Interactions

Using tools like Multiwfn and noncovalent interaction (NCI) analysis , the target compound’s interactions can be theorized:

- Hydrogen Bonding : The thiadiazole’s sulfur and nitrogen atoms may act as hydrogen-bond acceptors, comparable to oxadiazole-thione derivatives but with reduced polarity due to sulfur’s lower electronegativity .

- Steric Repulsion : The pyrrolidine ring’s flexibility could mitigate steric clashes compared to bulkier dihydropyrazole analogs .

Biological Activity

The compound (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising:

- Pyrrolidine ring

- Thiadiazole moiety

- Isoxazole structure

These components suggest potential applications in medicinal chemistry due to their diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, pyrrolidine derivatives have shown effectiveness against various bacterial strains. In vitro studies demonstrated that certain derivatives inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 75 µg/mL to over 150 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 75 |

| Enterococcus faecalis | 125 |

| Escherichia coli | <125 |

| Pseudomonas aeruginosa | 150 |

Antifungal Activity

The compound's potential antifungal activity has also been explored. Similar thiadiazole and isoxazole derivatives have demonstrated efficacy against fungal strains, including Candida albicans. In some studies, compounds were found to be more potent than standard antifungal agents like fluconazole .

The precise mechanisms through which this compound exerts its biological effects are not fully elucidated; however, several pathways have been proposed:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, disrupting cellular functions.

- DNA/RNA Interaction : Potential binding to nucleic acids could interfere with replication and transcription.

- Signaling Pathway Modulation : The compound may influence signaling pathways critical for cell growth and apoptosis .

Case Study 1: Antimicrobial Screening

In a study assessing the antimicrobial properties of pyrrolidine derivatives, the compound exhibited notable activity against several bacterial strains. The research involved screening various concentrations to determine effective dosages and mechanisms of action.

Case Study 2: Antifungal Efficacy

Another investigation focused on the antifungal properties of structurally similar compounds. Results indicated that certain derivatives showed promising activity against Candida spp., suggesting a potential therapeutic role in treating fungal infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.